

Spectroscopic Analysis of 4-(1-Piperidylmethyl)phenylboronic Acid: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

	4-(1-
Compound Name:	<i>Piperidylmethyl)phenylboronic</i>
	Acid

Cat. No.: B176246

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the spectroscopic characterization of **4-(1-Piperidylmethyl)phenylboronic acid**, a key building block in medicinal chemistry and materials science. Due to the limited availability of published, comprehensive raw spectroscopic data for this specific compound, this document will focus on the expected spectral characteristics based on the analysis of its constituent functional groups and data from closely related analogues. It will also outline the standard experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **4-(1-Piperidylmethyl)phenylboronic acid**. These predictions are based on established principles of spectroscopy and data from analogous structures found in chemical literature.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.8-7.9	Doublet	2H	Ar-H (ortho to -B(OH) ₂)
~7.3-7.4	Doublet	2H	Ar-H (ortho to -CH ₂ -)
~3.5-3.6	Singlet	2H	Ar-CH ₂ -N
~2.4-2.6	Multiplet	4H	-N-CH ₂ - (piperidine ring)
~1.5-1.7	Multiplet	6H	-CH ₂ - (piperidine ring)
~8.0-8.5	Broad Singlet	2H	B(OH) ₂

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~140-142	C-B
~134-136	Ar-C (ortho to -B(OH) ₂)
~128-130	Ar-C (ortho to -CH ₂ -)
~130-132	Quaternary Ar-C
~62-64	Ar-CH ₂ -N
~53-55	-N-CH ₂ - (piperidine ring)
~25-27	-CH ₂ - (piperidine ring)
~23-25	-CH ₂ - (piperidine ring)

Solvent: DMSO-d₆

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3200-3600	Broad, Strong	O-H stretch (B(OH) ₂)
~2800-3000	Medium-Strong	C-H stretch (aliphatic and aromatic)
~1600	Medium	C=C stretch (aromatic ring)
~1350-1400	Strong	B-O stretch
~1000-1100	Strong	B-C stretch

Table 4: Predicted Mass Spectrometry Data

m/z	Ion
219.14	[M] ⁺ (Exact Mass)
220.15	[M+H] ⁺
242.13	[M+Na] ⁺
201.13	[M-H ₂ O] ⁺

Standard Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **4-(1-Piperidylmethyl)phenylboronic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Procedure:

- Sample Preparation: Dissolve 5-10 mg of **4-(1-Piperidylmethyl)phenylboronic acid** in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).

- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
 - Reference the spectrum to the residual solvent peak.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.
 - Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

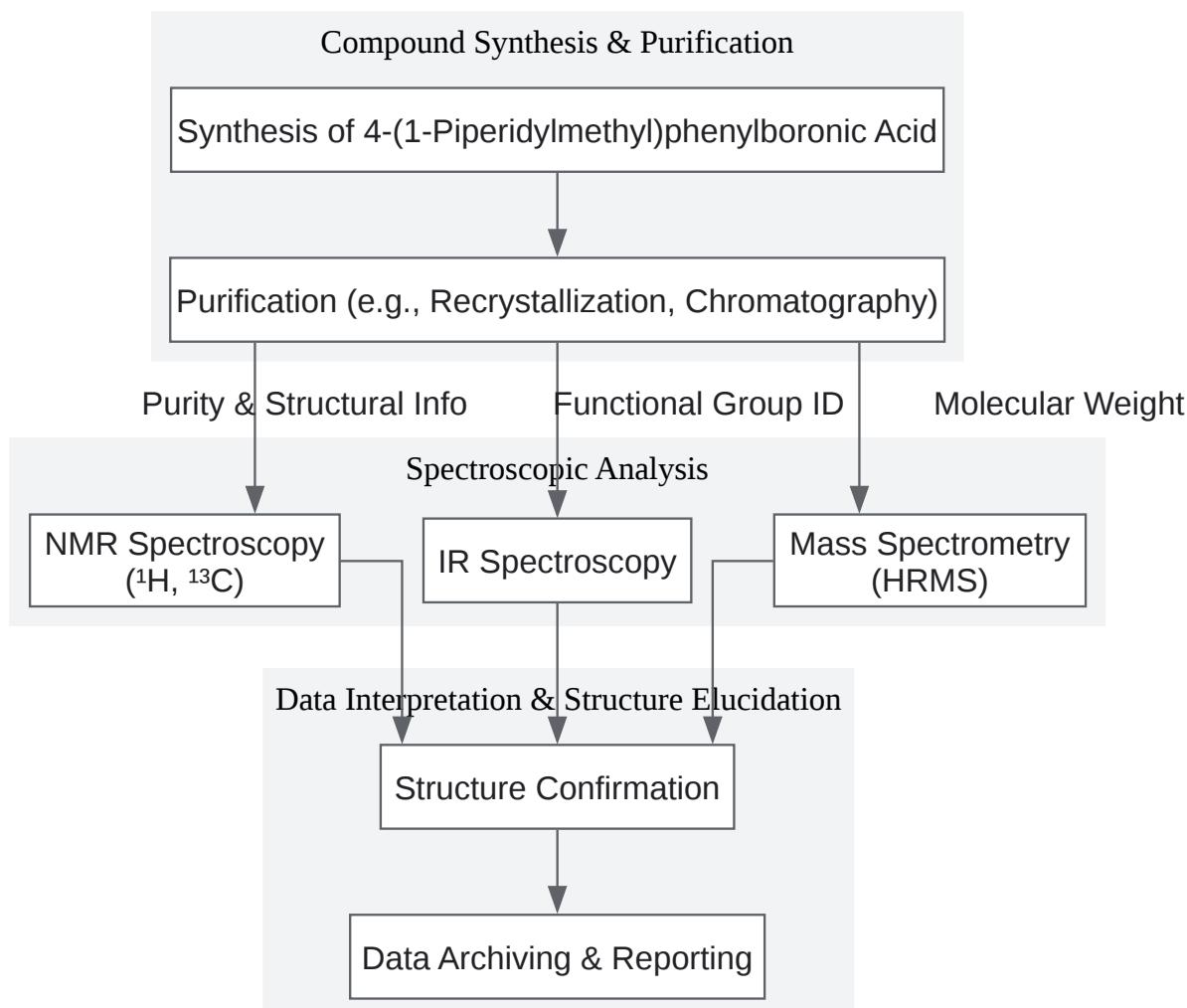
Procedure:

- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition:
 - Record a background spectrum of the empty ATR crystal.
 - Record the spectrum of the sample.
 - Typical parameters: 16-32 scans, resolution of 4 cm^{-1} , spectral range of $4000\text{-}400\text{ cm}^{-1}$.

- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.


Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

Procedure:

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Data Acquisition:
 - Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 μ L/min).
 - Acquire the mass spectrum in positive ion mode.
 - Typical parameters: capillary voltage of 3-4 kV, cone voltage of 20-40 V, mass range of 50-500 m/z.
- Data Analysis: Determine the exact mass of the molecular ion and analyze the fragmentation pattern to confirm the structure.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a novel compound like **4-(1-Piperidylmethyl)phenylboronic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for Synthesis, Purification, and Spectroscopic Characterization.

This guide provides a foundational understanding of the expected spectroscopic properties of **4-(1-Piperidylmethyl)phenylboronic acid** and the standard methodologies for their determination. For definitive analysis, the acquisition of experimental data on a purified sample is essential.

- To cite this document: BenchChem. [Spectroscopic Analysis of 4-(1-Piperidylmethyl)phenylboronic Acid: A Technical Overview]. BenchChem, [2026]. [Online]

PDF]. Available at: [<https://www.benchchem.com/product/b176246#spectroscopic-data-nmr-ir-ms-of-4-1-piperidylmethyl-phenylboronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com